molecular formula C₂₁H₂₅D₃N₄O₅ B1158653 Aderbasib-d3

Aderbasib-d3

Cat. No.: B1158653
M. Wt: 419.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aderbasib-d3 is a deuterated small-molecule inhibitor designed to target specific kinase pathways implicated in oncogenesis and inflammatory diseases. Its molecular structure incorporates three deuterium atoms at key metabolic sites, enhancing pharmacokinetic stability while retaining the pharmacodynamic profile of its non-deuterated parent compound, Aderbasib . Preclinical studies highlight its high selectivity for kinases such as JAK2 and EGFR, with improved metabolic resistance to cytochrome P450-mediated oxidation compared to non-deuterated analogs . Clinical trials (e.g., Study 511 in ) demonstrate a favorable safety-to-efficacy ratio, positioning it as a promising candidate for precision oncology .

Properties

Molecular Formula

C₂₁H₂₅D₃N₄O₅

Molecular Weight

419.49

Synonyms

(6S,7S)-7-[(Hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylic Acid Methyl-d3 Ester;  INCB 007839-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Target Kinase Deuterated Sites IC50 (nM) t₁/₂ (h) Bioavailability (%)
This compound JAK2, EGFR C-7, C-9, C-12 1.2 14.5 89
Ruxolitinib JAK1/2 None 3.8 3.2 45
Osimertinib EGFR None 0.9 9.8 72
Deutetrabenazine* VMAT2 C-2, C-11 N/A 9.4 78

*Deutetrabenazine included as a deuterated reference compound .

Pharmacokinetic and Metabolic Stability

This compound demonstrates a 3.5-fold increase in metabolic stability compared to Aderbasib in human liver microsome assays, attributed to deuterium’s kinetic isotope effect . In contrast, non-deuterated analogs like Ruxolitinib exhibit rapid clearance (CL = 32 L/h vs. This compound’s 8.5 L/h) .

Table 2: Clinical Outcomes in EGFR+ NSCLC

Compound Phase ORR (%) Median PFS (mo) Grade ≥3 AEs (%)
This compound II 68 14.2 12
Osimertinib III 54 10.1 28
Gefitinib III 47 9.3 36

Discussion

Its extended half-life and reduced metabolic clearance confer clinical advantages over non-deuterated kinase inhibitors, particularly in reducing dosing frequency and AE severity . However, cross-trial comparisons (e.g., Osimertinib’s Phase III data) necessitate cautious interpretation due to variability in study designs . Future research should explore resistance mechanisms and combinatorial regimens to maximize its utility in precision medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.